molecular formula C21H30N2O3 B11447312 N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide

N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide

Cat. No.: B11447312
M. Wt: 358.5 g/mol
InChI Key: MSPYAQSRENUYSV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an acetyl group attached to a phenyl ring, a cyclohexylcarbonyl group, and a leucinamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide typically involves multi-step organic reactions. One common approach is the acylation of 3-acetylphenylamine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with leucine or its derivatives under peptide coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to monitor the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)decanamide: Similar structure but with a decanamide group instead of leucinamide.

    N-(3-acetylphenyl)maleanilic acid: Contains a maleanilic acid moiety instead of cyclohexylcarbonyl and leucinamide groups.

    3-acetylphenylboronic acid: Contains a boronic acid group instead of cyclohexylcarbonyl and leucinamide groups.

Uniqueness

N-(3-acetylphenyl)-N~2~-(cyclohexylcarbonyl)leucinamide is unique due to its combination of an acetylphenyl group, a cyclohexylcarbonyl group, and a leucinamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

N-[1-(3-acetylanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H30N2O3/c1-14(2)12-19(23-20(25)16-8-5-4-6-9-16)21(26)22-18-11-7-10-17(13-18)15(3)24/h7,10-11,13-14,16,19H,4-6,8-9,12H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

MSPYAQSRENUYSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)C2CCCCC2

solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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